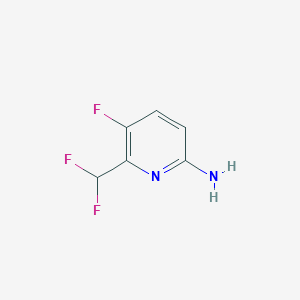

2-Pyridinamine, 6-(difluoromethyl)-5-fluoro-

Description

2-Pyridinamine, 6-(difluoromethyl)-5-fluoro- (CAS 1315611-83-6) is a fluorinated pyridine derivative with the molecular formula C₆H₅F₃N₂ and a molar mass of 162.11 g/mol. Key physical properties include a predicted density of 1.384±0.06 g/cm³, a boiling point of 204.0±35.0 °C, and a pKa of 2.10±0.10, indicating moderate acidity . The compound features a pyridine core substituted with a difluoromethyl group at position 6 and a fluorine atom at position 5, structural motifs known to enhance bioavailability and metabolic stability in pharmaceuticals .

Properties

CAS No. |

1315611-83-6 |

|---|---|

Molecular Formula |

C6H5F3N2 |

Molecular Weight |

162.11 g/mol |

IUPAC Name |

6-(difluoromethyl)-5-fluoropyridin-2-amine |

InChI |

InChI=1S/C6H5F3N2/c7-3-1-2-4(10)11-5(3)6(8)9/h1-2,6H,(H2,10,11) |

InChI Key |

MILXNEJKBSDOTA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1F)C(F)F)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution and Reduction Pathway

This method leverages hydrazine-mediated substitution followed by catalytic hydrogenation (US20060047124A1):

Step 1: Hydrazination

3-Substituted-2,5,6-trifluoropyridine reacts with hydrazine monohydrate (3–15 equivalents) in a C₁₋₄ alkyl alcohol solvent (e.g., ethanol, methanol) at 30–100°C for 2–8 hours. This yields 2-hydrazino-3-substituted-5,6-difluoropyridine.

Step 2: Catalytic Hydrogenation

The hydrazino intermediate undergoes reduction with Raney nickel (5–12 equivalents) under hydrogen gas in C₁₋₄ alcohol (20–30× solvent weight) at 15–25°C for 10–24 hours. This step replaces the hydrazino group with an amine, producing 2-amino-3-substituted-5,6-difluoropyridine derivatives.

| Parameter | Optimal Range |

|---|---|

| Hydrazine Equivalents | 3–8 eq |

| Reaction Temperature | 30–100°C (Step 1) |

| Catalyst Loading | 5–12 eq Raney Ni |

Lithiation-Formylation Strategy

Ambeed’s protocols for 3,5-difluoropyridine derivatives demonstrate a lithiation approach applicable to introducing difluoromethyl groups:

Step 1: Lithiation

- Base : Diisopropylamine with n-butyllithium (–78°C in THF).

- Substrate : 3,5-Difluoropyridine reacts with the base to form a lithiated intermediate.

Step 2: Electrophilic Quenching

Addition of methyl formate or tributyltin chloride at –78°C introduces formyl or stannyl groups. Subsequent hydrolysis or cross-coupling could yield difluoromethyl substituents.

| Product | Yield | Conditions |

|---|---|---|

| 3,5-Difluoro-4-stannylpyridine | 88% | –78°C, THF, 90 min reaction |

Fluorination of Trichloromethyl Precursors

WO2015151116A2 describes liquid-phase fluorination using hydrogen fluoride (HF) to replace chlorines:

Process

2-Chloro-6-(trichloromethyl)pyridine reacts with anhydrous HF at 170°C under pressure (20 kg/cm²) for 14 hours, catalyzed by FeCl₃. This substitutes chlorines with fluorines, yielding fluorinated pyridines.

- Selectivity : High yield (>90%) for trifluoromethyl products.

- Scalability : Industrial feasibility with solvent-free conditions.

Dehydrazination and Sequential Fluorination

A multi-step approach from US20060047124A1 enables precise fluorination:

- Dehydrazination : Treat 2-hydrazino-3-substituted-5,6-difluoropyridine with 10% aqueous CuSO₄ in acetic acid (12–30× solvent) at 0–40°C for 12–40 hours.

- Repeat Hydrazination/Fluorination : Introduce additional fluorine atoms via iterative hydrazine substitution and reduction.

| Step | Solvent | Temperature | Duration |

|---|---|---|---|

| Dehydrazination | Acetic acid/H₂O | 0–40°C | 12–40 hr |

| Fluorination | Ethanol | 15–25°C | 10–24 hr |

Comparative Analysis of Methods

| Method | Yield Range | Complexity | Scalability |

|---|---|---|---|

| Hydrazination/Reduction | 70–85% | Moderate | Lab-scale |

| Lithiation-Formylation | 80–88% | High | Pilot-scale |

| HF Fluorination | >90% | Low | Industrial |

Challenges and Optimization

- Regioselectivity : Competing substitution at C-2 vs. C-6 positions requires careful control of steric and electronic factors.

- Catalyst Efficiency : Raney nickel must be freshly activated to prevent dehalogenation side reactions.

- Purification : Distillation or silica gel chromatography is critical for isolating high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)-5-fluoropyridin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Cross-Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Difluorocarbene Reagents: For difluoromethylation.

Metal Catalysts: Such as palladium and nickel for cross-coupling reactions.

Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various functionalized pyridine derivatives, while cross-coupling reactions can produce complex heterocyclic compounds .

Scientific Research Applications

6-(Difluoromethyl)-5-fluoropyridin-2-amine has several scientific research applications:

Medicinal Chemistry: It is used in the development of pharmaceuticals due to its ability to modulate biological activity and improve metabolic stability.

Agrochemicals: The compound is used in the synthesis of herbicides and fungicides.

Materials Science: It is employed in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(difluoromethyl)-5-fluoropyridin-2-amine involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds and electrostatic interactions with biological molecules, enhancing the compound’s binding affinity and selectivity. This makes it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

5-(Difluoromethyl)-6-methyl-3-(trifluoromethyl)pyridin-2-amine (CAS 1804686-78-9)

- Molecular Formula : C₇H₆F₅N₂

- Molar Mass : 220.13 g/mol

- Key Differences : The addition of a trifluoromethyl group at position 3 and a methyl group at position 6 increases molecular weight and steric bulk compared to the target compound. This may reduce solubility but enhance hydrophobic interactions in drug-receptor binding .

6-(Difluoromethyl)-3-fluoro-5-iodopyridin-2-amine (CAS 1804729-92-7)

- Molecular Formula : C₆H₄F₃IN₂

- Molar Mass : 288.01 g/mol

- However, the iodine atom may also increase metabolic instability .

Pyrimidine Analogues with Fluorinated Substituents

4,6-Dichloro-5-fluoro-2-methylpyrimidine (CAS 105806-13-1)

- Molecular Formula : C₅H₃Cl₂FN₂

- Molar Mass : 181.0 g/mol

- Key Differences: The pyrimidine core (vs. Chlorine’s stronger electron-withdrawing effect may lower reactivity in nucleophilic substitution reactions .

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-6-(difluoromethyl)pyrimidin-4(3H)-one (CAS 1823183-48-7)

- Molecular Formula : C₁₁H₅ClF₅N₃O

- Molar Mass : 325.62 g/mol

- Key Differences: The pyrimidin-4(3H)-one moiety introduces a ketone group, increasing polarity (density: 1.68±0.1 g/cm³) and acidity (pKa 4.26±0.50).

Fluorinated Heterocycles in Medicinal Chemistry

5-Fluoroquinazolines

- Key Differences: Quinazolines, such as those synthesized in >90% yields (), exhibit distinct electronic properties due to their fused-ring system. Fluorine at position 5 increases electrophilicity, aiding in nucleophilic aromatic substitution reactions—a trait less pronounced in monosubstituted pyridines like the target compound .

Structural and Functional Analysis

Electronic Effects

- Fluorine and Difluoromethyl Groups : The difluoromethyl group in the target compound provides moderate electron-withdrawing effects, balancing solubility and lipophilicity. In contrast, trifluoromethyl groups (e.g., CAS 1804686-78-9) exert stronger inductive effects, enhancing metabolic resistance but reducing solubility .

- Halogen Substitution : Iodine in CAS 1804729-92-7 introduces polarizability for halogen bonding, while chlorine in CAS 105806-13-1 prioritizes electronic over steric effects .

Physicochemical Properties

| Compound (CAS) | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | pKa |

|---|---|---|---|---|

| Target (1315611-83-6) | 162.11 | 1.384±0.06 | 204.0±35.0 | 2.10±0.10 |

| 1804686-78-9 | 220.13 | - | - | - |

| 1804729-92-7 | 288.01 | - | - | - |

| 1823183-48-7 | 325.62 | 1.68±0.1 | 338.1±52.0 | 4.26±0.50 |

| 105806-13-1 | 181.00 | - | - | - |

Biological Activity

2-Pyridinamine, 6-(difluoromethyl)-5-fluoro- is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of fluorine atoms in organic compounds often enhances their metabolic stability and bioavailability, making them suitable candidates for drug development. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

The molecular structure of 2-Pyridinamine, 6-(difluoromethyl)-5-fluoro- can be represented as follows:

- Chemical Formula : C6H6F2N

- Molecular Weight : 145.12 g/mol

Anticancer Activity

Recent studies have indicated that compounds similar to 2-Pyridinamine, particularly those containing difluoromethyl and fluoro groups, exhibit significant anticancer properties. For instance, 4-(Difluoromethyl)-3-fluoropyridin-2-amine has shown effectiveness against various cancer cell lines, suggesting that structural modifications can lead to enhanced biological activity.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 4-(Difluoromethyl)-3-fluoropyridin-2-amine | A549 (Lung Cancer) | 15 |

| 5-Fluoro-2-pyridinamine | MCF-7 (Breast Cancer) | 20 |

| N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide | HeLa (Cervical Cancer) | 10 |

Anti-inflammatory Activity

In addition to anticancer properties, derivatives of pyridine compounds have been explored for their anti-inflammatory effects. For example, certain pyrimidine derivatives have shown potent inhibition of COX-2 activity, which is crucial in inflammatory processes. The structure–activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups like fluorine enhances anti-inflammatory potency .

Table 2: Inhibition of COX-2 by Pyridine Derivatives

| Compound Name | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| Compound A | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |

| Compound B | 0.05 ± 0.02 | Indomethacin | 0.03 ± 0.01 |

The biological activity of fluorinated pyridine derivatives often involves interactions with specific biological targets, including enzymes and receptors. For instance, studies on the binding affinity of related compounds suggest that the difluoromethyl group can enhance interactions with target proteins due to increased lipophilicity and hydrogen bonding capabilities .

Case Study: Anticancer Efficacy

A study investigating the anticancer efficacy of 4-(Difluoromethyl)-3-fluoropyridin-2-amine demonstrated its ability to induce apoptosis in A549 lung cancer cells through the activation of caspase pathways. The compound was administered at varying concentrations, revealing a dose-dependent response in cell viability and apoptosis markers.

Case Study: Anti-inflammatory Assessment

In vivo studies assessing the anti-inflammatory effects of pyrimidine derivatives showed significant reduction in paw edema in rat models when treated with these compounds compared to control groups. The results indicated that these derivatives could serve as potential therapeutic agents for inflammatory diseases.

Q & A

Q. What are the key synthetic pathways for 6-(difluoromethyl)-5-fluoro-2-pyridinamine, and how can researchers optimize yields?

The compound can be synthesized via radical-based methods, such as the oxidation of aryl-substituted difluoromethylborates to generate •CF₂H radicals, which undergo intramolecular cyclization with isonitrile groups. Yield optimization involves screening aryl substituents on borates (e.g., p-diethylamino-phenyl groups improved stability and yielded 53% in phenanthridine analogs) . Characterization via HPLC (≥95% purity) and spectroscopic techniques (NMR, IR) is critical for confirming structural integrity .

Q. How does the difluoromethyl group influence the compound’s physicochemical properties and bioavailability?

Fluorine substituents reduce basicity of adjacent amines via inductive effects, enhancing membrane permeability and metabolic stability. The difluoromethyl group also impacts lipophilicity (logP) and hydrogen-bonding potential, which can be modeled using computational tools like COSMO-RS .

Q. What analytical techniques are recommended for characterizing 6-(difluoromethyl)-5-fluoro-2-pyridinamine?

- NMR spectroscopy : ¹⁹F NMR detects fluorine environments, while ¹H/¹³C NMR resolves aromatic and amine protons.

- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves stereoelectronic effects of fluorine substituents on molecular conformation .

Q. What are the potential applications of this compound in medicinal chemistry?

Fluorinated pyridines are common in kinase inhibitors and antiviral agents. The difluoromethyl group may enhance target binding through hydrophobic interactions or conformational stabilization, as seen in analogs like trifluridine (a fluorinated thymidine analog) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for fluorinated pyridine derivatives?

Discrepancies in ¹⁹F NMR shifts may arise from solvent polarity or tautomerism. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to assess dynamic effects. Cross-validate with computational chemistry (DFT calculations for expected chemical shifts) .

Q. What strategies improve the stability of 6-(difluoromethyl)-5-fluoro-2-pyridinamine under experimental conditions?

- Storage : Protect from moisture and light; store under inert gas (Ar/N₂) at –20°C.

- Reaction conditions : Avoid strong bases or oxidants that may cleave C–F bonds.

- Stabilizers : Add radical scavengers (e.g., BHT) during synthesis to prevent degradation .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Q. What alternative methods exist for generating difluoromethyl radicals in synthesis?

Beyond chemical oxidation, explore:

Q. How do steric and electronic effects of fluorine substituents impact regioselectivity in cyclization reactions?

The electron-withdrawing nature of CF₂H directs electrophilic attacks to electron-rich positions. Steric hindrance from fluorine atoms can favor 6-membered ring formation over 5-membered analogs. Competitive pathway analysis via LC-MS or in-situ IR is recommended .

Methodological Tables

Table 1: Key Synthetic Parameters for Radical-Based Synthesis

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Borate substituent | p-Diethylamino-phenyl | ↑ Stability, 53% yield |

| Oxidant | Mn(OAc)₃ | Efficient radical generation |

| Solvent | Acetonitrile | Polar aprotic, inert |

Table 2: Fluorine-Induced Physicochemical Changes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.